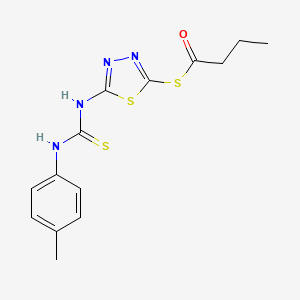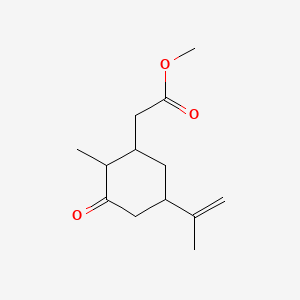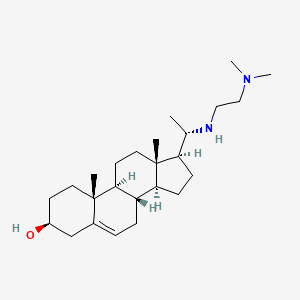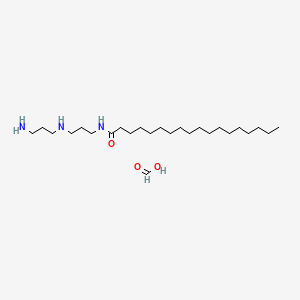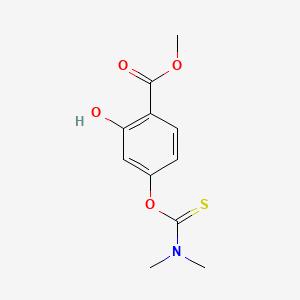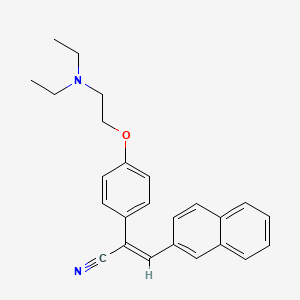
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile is a complex organic compound that features a combination of aromatic and aliphatic structures
Méthodes De Préparation
The synthesis of 2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diethylaminoethoxy group: This can be achieved by reacting diethylamine with an appropriate ethylene oxide derivative.
Attachment to the phenyl ring: The diethylaminoethoxy group is then attached to a phenyl ring through an ether linkage.
Formation of the acrylonitrile moiety: This involves the reaction of the substituted phenyl compound with acryloyl chloride in the presence of a base to form the acrylonitrile group.
Attachment of the naphthyl group: The final step involves the coupling of the naphthyl group to the acrylonitrile moiety, often using a palladium-catalyzed cross-coupling reaction.
Analyse Des Réactions Chimiques
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: The compound is explored for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile can be compared with other similar compounds such as:
2-(Diethylamino)ethyl N-(4-chlorophenyl)carbamate: This compound shares the diethylaminoethoxy group but differs in the aromatic substitution pattern and functional groups.
Propriétés
Numéro CAS |
2087-38-9 |
|---|---|
Formule moléculaire |
C25H26N2O |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
(E)-2-[4-[2-(diethylamino)ethoxy]phenyl]-3-naphthalen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C25H26N2O/c1-3-27(4-2)15-16-28-25-13-11-22(12-14-25)24(19-26)18-20-9-10-21-7-5-6-8-23(21)17-20/h5-14,17-18H,3-4,15-16H2,1-2H3/b24-18- |
Clé InChI |
PPMYGIZJPMLHFP-MOHJPFBDSA-N |
SMILES isomérique |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC3=CC=CC=C3C=C2)/C#N |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC3=CC=CC=C3C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


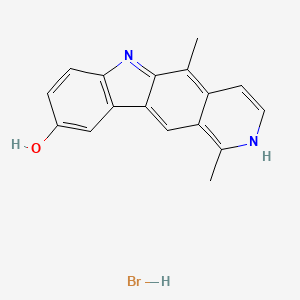
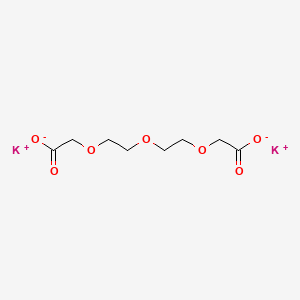


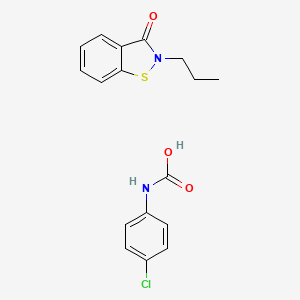
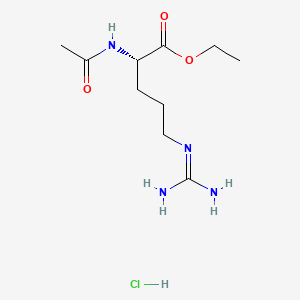
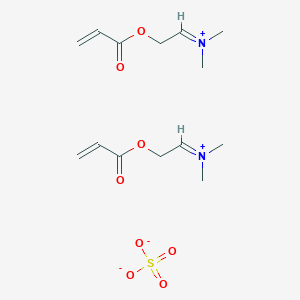
![N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]](/img/structure/B12685265.png)
